molecular formula C14H11Br2NO B2949409 N,2-Bis(2-bromophenyl)acetamide CAS No. 1820703-74-9

N,2-Bis(2-bromophenyl)acetamide

Cat. No.: B2949409
CAS No.: 1820703-74-9
M. Wt: 369.056
InChI Key: HTDSDXQARVLUMA-UHFFFAOYSA-N
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Description

Significance of Bis-Acetamide Derivatives and Brominated Aromatics in Modern Organic Chemistry

Bis-acetamide derivatives are a class of organic compounds that feature two acetamide (B32628) groups. These structures are significant in various fields of chemistry. For instance, compounds like N,O-Bis(trimethylsilyl)acetamide (BSA) are widely used as silylating agents in organic synthesis to protect functional groups such as amines, amides, alcohols, and phenols during chemical reactions. chemicalbook.comwikipedia.org This protective role is crucial for achieving high yields and specificity in complex molecular syntheses. chemicalbook.com The application of bis-acetamide derivatives extends to analytical chemistry, where they are used to create volatile derivatives for gas chromatography (GC) and liquid chromatography (LC) analysis. dakenchem.com Furthermore, in medicinal chemistry, bis-acetamide structures can be found in molecules designed for therapeutic purposes, with some derivatives exhibiting biological activities. scielo.org.za

Brominated aromatic compounds, characterized by one or more bromine atoms attached to an aromatic ring, are also of considerable importance in organic chemistry and materials science. scirp.org The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions catalyzed by transition metals like palladium. scirp.org This reactivity makes bromoarenes valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. scirp.orgfiveable.me In materials science, brominated aromatics serve as precursors for advanced materials with specific optical, electronic, or magnetic properties. ontosight.ai For example, they are used in the synthesis of graphene nanoribbons, where the bromine atoms facilitate polymerization and subsequent carbonization to form these novel materials. jst.go.jp The introduction of bromine into aromatic systems is a key step in creating flame retardants, dyes, and other specialty chemicals. scirp.org

Contextualization of N,2-Bis(2-bromophenyl)acetamide within Advanced Chemical Synthesis and Materials Science Research Paradigms

Given the established utility of its structural components, this compound can be contextualized within several advanced research areas. The presence of two bromophenyl groups suggests its potential as a precursor or building block in both chemical synthesis and materials science.

In the realm of advanced chemical synthesis, the two bromine atoms on the phenyl rings of this compound could serve as reactive sites for double cross-coupling reactions. This would allow for the construction of complex, polycyclic, or polymeric structures. The acetamide linkages provide specific stereochemical and conformational properties to the molecule, which could influence the outcome of such synthetic transformations. Research into related brominated acetamide compounds has shown their utility in synthesizing heterocyclic systems and natural products. For instance, a related compound, 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide, undergoes aryl radical cyclization to form isoquinolinone structures, which are key components of certain alkaloids. rsc.org

From a materials science perspective, the aromatic and brominated nature of this compound makes it a candidate for the synthesis of novel polymers or functional materials. Brominated aromatic compounds are known to be used in the production of polymers with enhanced thermal stability or flame-retardant properties. The bis-acetamide core could impart specific intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials derived from it. The incorporation of nitrogen and bromine into a single molecular framework is also relevant for the development of advanced materials like doped graphene nanoribbons, where such heteroatoms can tune the electronic and catalytic properties. jst.go.jp

While direct experimental data on this compound is sparse, the known chemistry of bis-acetamides and brominated aromatics provides a strong foundation for predicting its potential applications and for guiding future research into its synthesis and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-bis(2-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO/c15-11-6-2-1-5-10(11)9-14(18)17-13-8-4-3-7-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDSDXQARVLUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of N,2 Bis 2 Bromophenyl Acetamide

Mechanisms of Aryl Radical Cyclization Involving Brominated Phenylacetamide Systems

Aryl radical cyclization is a powerful method for forming new rings in organic synthesis. In systems like N,2-bis(2-bromophenyl)acetamide, this process can be initiated by the homolytic cleavage of the carbon-bromine bond, typically using a radical initiator such as azobisisobutyronitrile (AIBN) and a reducing agent like tri-n-butyltin hydride (Bu3SnH). researchgate.net The resulting aryl radical can then attack an unsaturated part of the molecule, leading to the formation of a new ring.

The regioselectivity of the cyclization, whether it proceeds via an exo or endo pathway, is influenced by several factors, including the substitution pattern and the geometry of the reacting system. For instance, Bu3SnH-mediated aryl radical cyclization of related N-ethenyl-2-(2-bromophenyl)acetamides has been shown to yield different products depending on the substitution on the enamide. researchgate.netacs.org While some substrates predominantly give the 6-exo cyclization product, others can lead to 7-endo cyclization, highlighting the subtle control exerted by the molecular framework. acs.org The presence of sulfur atoms on the N-vinylic bond has also been shown to direct the cyclization towards a 6-exo-trig pathway to form isoquinolinones. researchgate.netresearchgate.net

These radical cyclization reactions are crucial for constructing polycyclic heterocyclic systems, which are common motifs in natural products and pharmaceutically active compounds. researchgate.net

Nucleophilic Substitution and Electrophilic Reactivity at Amide and Aromatic Centers

The chemical reactivity of this compound also includes nucleophilic and electrophilic reactions at its amide and aromatic centers.

Nucleophilic Substitution: The bromine atoms on the phenyl rings are susceptible to nucleophilic substitution, although this typically requires harsh conditions or metal catalysis. smolecule.com More readily, the amide nitrogen can act as a nucleophile after deprotonation. For example, it can react with electrophiles in substitution reactions. nih.gov The amide functionality itself can undergo hydrolysis under acidic or basic conditions to yield 2-bromoaniline (B46623) and 2-bromophenylacetic acid. evitachem.com

Electrophilic Reactivity: The aromatic rings, while deactivated by the electron-withdrawing bromine atoms and the acetamide (B32628) group, can still undergo electrophilic aromatic substitution. The directing effects of the substituents will guide the position of incoming electrophiles. The acetamido group is an ortho-, para-director, while the bromine is also an ortho-, para-director, leading to complex product mixtures unless one directing group's influence is significantly stronger. The bromoethyl group within the broader class of bromoacetamides acts as an electrophile, reacting with various nucleophiles. This electrophilic nature is fundamental to its use as an alkylating agent. acs.org

The reactivity of related N-arylacetamides in electrophilic fluorination has been studied, showing a general preference for fluorination ortho to the acetamido group. researchgate.net

Palladium-Catalyzed Reactions and Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for modifying brominated aromatic compounds like this compound. acs.org The carbon-bromine bonds can readily participate in a variety of palladium-catalyzed transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. This has been successfully applied to similar N-(dibromophenyl)acetamide structures to couple them with various arylboronic acids. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkynyl group. This method has been used on related bromo-substituted heterocycles. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a powerful tool for synthesizing complex aniline (B41778) derivatives. acs.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

These palladium-catalyzed reactions offer a versatile platform for the derivatization of this compound, enabling the synthesis of a wide array of analogs with diverse functionalities. researchgate.netunitus.itscholaris.ca The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Derivatization Protocols for Structural Modification and Functionalization

The structural modification of this compound can be achieved through various derivatization protocols targeting its key functional groups. semanticscholar.orguzh.chresearchgate.net

Modification of the Amide Group:

N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides to introduce substituents.

Hydrolysis: As mentioned, hydrolysis of the amide bond provides access to the constituent carboxylic acid and amine, which can then be used in further synthetic transformations. evitachem.com

Modification of the Aromatic Rings:

Cross-Coupling Reactions: As detailed in the previous section, palladium-catalyzed cross-coupling reactions are the most prominent methods for modifying the brominated phenyl rings. researchgate.net

Lithiation-Substitution: Treatment with a strong organolithium reagent (e.g., n-butyllithium) can lead to lithium-halogen exchange, generating a highly reactive aryllithium species. This can then be quenched with various electrophiles to introduce a wide range of functional groups.

Derivatization for Analytical Purposes: Derivatization is also employed to enhance the analytical properties of a molecule, for example, by increasing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. scielo.org.zagreyhoundchrom.com This often involves reactions like silylation or acylation of active hydrogens, such as the N-H of the amide. semanticscholar.orgresearchgate.net

A summary of potential derivatization reactions is presented in the table below.

Reaction TypeReagents and ConditionsFunctional Group TargetedResulting Modification
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseC-BrC-Aryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, baseC-BrC-Alkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, baseC-BrC-N
Amide N-AlkylationAlkyl halide, baseN-HN-Alkyl
Amide HydrolysisAcid or base, heatAmideCarboxylic acid and amine

Formation of Complex Heterocyclic Systems Utilizing this compound as a Precursor

The strategic placement of reactive sites in this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems. nih.govresearchgate.netekb.eg Intramolecular reactions, often catalyzed by transition metals, can be designed to construct new rings.

For example, an intramolecular double Heck reaction could potentially be employed to form a dibenzo-fused heterocyclic system. Similarly, a sequence of a cross-coupling reaction to introduce a suitable functional group followed by an intramolecular cyclization is a common strategy.

Research on related compounds demonstrates the feasibility of such transformations. For instance, N-(2-bromophenyl) acetamide derivatives have been used in the synthesis of benzopyranones through intramolecular arylation. acs.org Furthermore, palladium-catalyzed cascade reactions of similar structures have been developed to produce complex heterocyclic frameworks. unitus.it The synthesis of isatin (B1672199) N-phenylacetamide based sulfonamides showcases the use of related starting materials in building complex molecules with potential biological activity. nih.gov

The ability to undergo aryl radical cyclization, as discussed in section 3.1, is another powerful route to heterocyclic systems from brominated phenylacetamides. researchgate.netacs.org These methods provide access to a diverse range of ring systems that are of significant interest in medicinal chemistry and materials science.

In-depth Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the specific chemical compound This compound . Despite extensive searches for advanced structural and spectroscopic information, no specific findings related to its single-crystal X-ray diffraction, nuclear magnetic resonance, infrared or Raman spectroscopy, or mass spectrometry fragmentation patterns could be located.

The user's request for a detailed article focusing solely on this compound cannot be fulfilled at this time due to the absence of the necessary primary research data in publicly accessible databases and scientific publications. The stringent requirement to adhere to a specific outline detailing these advanced characterization techniques precludes the use of generalized information or data from analogous but structurally distinct molecules.

While research exists for related compounds such as N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, extrapolating this data would be scientifically inappropriate and would not meet the explicit and sole focus on this compound as requested. The structural distinctions, namely the presence of a second 2-bromophenyl group on the acetyl moiety, would lead to unique crystallographic and spectroscopic properties that cannot be inferred from simpler analogues.

Therefore, the generation of a scientifically accurate and thorough article as per the provided outline is not possible until experimental characterization of this compound is performed and published within the scientific community.

Computational and Theoretical Studies on N,2 Bis 2 Bromophenyl Acetamide and Its Analogues

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies of molecules like N,2-Bis(2-bromophenyl)acetamide. These methods are employed to model the electronic structure and predict a wide array of molecular properties. researchgate.net DFT, especially when using hybrid functionals like B3LYP, is frequently chosen for its favorable balance between computational accuracy and cost. researchgate.net

The first step in most computational studies is the geometry optimization of the molecule. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For analogues of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are performed to obtain the optimized geometry. researchgate.netmdpi.comresearchgate.net

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have varying energies and, consequently, different populations at a given temperature. The study of the conformational energy landscape reveals the relative stabilities of different conformers and the energy barriers for their interconversion. For instance, in related acetanilide (B955) structures, the torsion angle between the phenyl ring and the amide side chain is a key conformational parameter. researchgate.net In N-(2-bromophenyl)acetamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the amide group has been reported to be 42.75 (14)°. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Analogue, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628) (2,3CPA), calculated by B3LYP/6-311G(d,p). researchgate.net

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.78, 1.77-
C-C1.55-
C=O1.22-
C-N1.35-
N-H1.01-
C-Cl-C-109.5
C-C=O-123.1
O=C-N-124.3
C-N-H-119.8

This table is based on data for an analogous compound and serves as an illustrative example of the types of parameters obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net For analogues of this compound, the HOMO and LUMO are often distributed over the π-system of the aromatic rings, and the electron transitions are typically of the π-π* type. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Acetamide Analogue.

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The values in this table are illustrative and represent typical ranges observed for similar aromatic acetamide compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. rsc.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.org

For acetamide derivatives, the MEP map often shows a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.net The regions around the N-H proton typically exhibit a positive potential, making them potential hydrogen bond donor sites. researchgate.net The MEP analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de NBO analysis is particularly useful for studying electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. rsc.orguni-muenchen.de

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization and its stabilizing effect on the molecule. uni-muenchen.de This is often evaluated using second-order perturbation theory, which provides the stabilization energy (E(2)) for each donor-acceptor interaction. rsc.org In acetamide derivatives, significant delocalization is often observed between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the carbonyl group and the aromatic ring.

Quantum chemical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. The calculation of vibrational frequencies (IR and Raman) is a common application. eurjchem.com By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. researchgate.net Often, the calculated frequencies are scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. eurjchem.com These calculations provide valuable information for assigning the signals in experimental NMR spectra and can help in confirming the structure of the compound.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Dichloroacetamide Analogue. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch34503270
C=O stretch17201680
C-N stretch13801375

This table is based on data for an analogous compound and illustrates the typical correlation between calculated and experimental spectroscopic data.

Intermolecular Interaction Analysis through Advanced Computational Tools

Beyond the properties of a single molecule, computational tools are also employed to study how molecules interact with each other. This is particularly important for understanding the properties of materials in the solid state, such as crystal packing, and for studying interactions with biological macromolecules. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a summary of interatomic contacts.

The analysis involves partitioning the crystal electron density into molecular fragments, generating a surface where the contributions from the molecule of interest and all its neighbors are equal. The distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated and plotted on a 2D "fingerprint plot," which provides a quantitative summary of the types and nature of intermolecular contacts.

For aromatic compounds containing bromine and amide groups, such as this compound, the dominant interactions typically involve hydrogen bonds, halogen bonds, and π-stacking. The Hirshfeld analysis for analogous structures reveals the percentage contribution of each type of contact to the total surface area. iucr.orgacs.orgiucr.org For instance, H···H contacts often represent a significant portion of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. iucr.orgresearchgate.net Contacts involving the bromine atom (Br···H) and the oxygen atom of the acetamide group (O···H) are critical for understanding the specific hydrogen and halogen bonding patterns that stabilize the crystal structure. iucr.orgresearchgate.net

Table 1: Representative Interatomic Contact Contributions from Hirshfeld Surface Analysis of Analogous Brominated Aromatic Compounds

Interatomic Contact TypePercentage Contribution to Hirshfeld Surface (%)Description
H···H21-33%Represents general van der Waals forces and is typically the largest contributor. iucr.orgiucr.orgresearchgate.net
Br···H / H···Br20-26%Indicates the prevalence of hydrogen-halogen interactions, crucial for crystal packing in brominated compounds. iucr.org
C···H / H···C9-21%Reflects C-H···π interactions and other van der Waals contacts. iucr.orgiucr.org
O···H / H···O7-13%Quantifies hydrogen bonds involving the carbonyl oxygen of the acetamide group. iucr.orgacs.org
C···C~7%Suggests the presence of π-π stacking interactions between aromatic rings. iucr.orgiucr.org
N···H / H···N1-3%Corresponds to hydrogen bonds involving the amide nitrogen. acs.orgresearchgate.net

This table is generated based on findings from studies on analogous compounds and represents expected values.

Energy Framework Analysis for Visualizing and Quantifying Molecular Pairwise Interactions

Building upon the insights from Hirshfeld analysis, energy framework analysis provides a visual and quantitative assessment of the intermolecular interaction energies within a crystal. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors, offering a deeper understanding of the forces governing crystal architecture. uomphysics.netmdpi.com

The interaction energies are computed using quantum mechanical methods, typically at the B3LYP/6-31G(d,p) or similar levels of theory, on molecular pairs extracted from the crystal structure. The resulting energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. iucr.org

Table 2: Typical Pairwise Interaction Energies for Acetamide Analogues

Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
Hydrogen Bonding (N-H···O)-55-40-95
π-π Stacking-25-70-95
Halogen Bonding (C-Br···O)-15-25-40
C-H···π Interactions-10-45-55

Note: These values are illustrative, based on analyses of similar functionalized organic molecules. The total energy also includes repulsion and polarization terms.

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular modeling and docking are indispensable tools in drug discovery and materials science. They are used to predict how a ligand, such as this compound, might bind to a biological target or self-assemble. These computational techniques provide insights into the specific interactions that confer activity or stability.

Pharmacophore Modeling for Ligand Design Principles

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. acs.org A pharmacophore model is generated from a set of known active compounds and can be used to screen large virtual libraries for new potential ligands. nih.gov

For a molecule like this compound, a pharmacophore model would likely include:

Two Aromatic Rings (AR): Corresponding to the two bromophenyl groups, which can engage in hydrophobic and π-stacking interactions. acs.orgnih.gov

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor. acs.orgnih.gov

One Hydrogen Bond Donor (HBD): The N-H group of the amide linkage acts as a hydrogen bond donor. nih.gov

Hydrophobic/Halogen Feature (HY/X): The bromine atoms contribute to hydrophobic interactions and can act as halogen bond donors.

Table 3: Hypothetical Pharmacophoric Features for this compound

Pharmacophoric FeatureCorresponding Molecular GroupPotential Interaction Type
Aromatic Ring 12-bromophenyl group (attached to nitrogen)π-π stacking, hydrophobic
Aromatic Ring 22-bromophenyl group (attached to carbonyl)π-π stacking, hydrophobic
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Hydrogen bonding
Hydrogen Bond DonorAmide Hydrogen (N-H)Hydrogen bonding
Halogen/Hydrophobic CenterBromine atomsHalogen bonding, hydrophobic

This model serves as a blueprint for designing new analogues with potentially improved activity by modifying the scaffold while preserving these key electronic and steric features.

Protein-Ligand Interaction Profiling (Focusing on Chemical Interaction)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is crucial for understanding the chemical basis of biological activity. Studies on acetamide derivatives have shown their potential to inhibit various enzymes by fitting into their active sites and forming specific non-covalent interactions. nih.govmdpi.comd-nb.info

For an analogue of this compound, docking studies against a target like α-glucosidase or a cyclin-dependent kinase (CDK) would reveal key binding interactions. nih.govmdpi.com The bromophenyl rings would likely occupy hydrophobic pockets, interacting with nonpolar amino acid residues. The central acetamide core would be positioned to form crucial hydrogen bonds with polar residues in the active site. For example, the amide N-H could donate a hydrogen bond to a backbone carbonyl, while the carbonyl oxygen could accept a hydrogen bond from residues like serine or tyrosine. rsc.org

Table 4: Illustrative Protein-Ligand Interactions for Acetamide Analogues from Docking Studies

Protein Target (PDB ID)Ligand AnalogueInteracting ResiduesInteraction TypeBinding Energy (kcal/mol)
α-Glucosidase (e.g., 2ZE0)Benzothiazine Acetamide DerivativeASP214, PHE177, GLU276Hydrogen Bond, Hydrophobic-7.02 nih.govresearchgate.net
α-Amylase (e.g., 1B2Y)Benzothiazine Acetamide DerivativeASP300, GLU233, HIS201Hydrogen Bond, π-Alkyl-6.6 nih.govresearchgate.net
Cyclin-Dependent Kinase 5 (e.g., 3IG7)Indole-bearing Azine DerivativeGLU81, PHE82, ASP86Hydrogen Bond, π-π Stacking-8.5 to -9.5 mdpi.com
Cyclin-Dependent Kinase 8 (e.g., 5XG)Benzimidazole ThiazolidinoneLYS52, ASP173, GLY24Hydrogen Bond, HydrophobicHigh XPG Score d-nb.info

This table summarizes findings for various acetamide analogues docked into different protein targets, illustrating the common interaction patterns.

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. mdpi.comacs.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new organic molecules. nih.govresearchgate.net

The key parameters for NLO activity are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value (β) is indicative of a significant NLO response. mdpi.comrsc.org This property is often associated with molecules possessing a strong charge-transfer character, typically arising from an electron-donating group connected to an electron-withdrawing group through a π-conjugated system.

For this compound, DFT calculations can determine its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap (ΔE) is often correlated with higher polarizability and a greater NLO response. nih.gov The analysis of analogues shows that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β). mdpi.comrsc.org While the acetamide linker itself is not a classic π-bridge, the two bromophenyl rings provide a large, polarizable electron cloud.

Table 5: Calculated Nonlinear Optical Properties for Analogous Organic Compounds

Compound AnalogueHOMO-LUMO Gap (eV)Dipole Moment (μ, Debye)Polarizability (α, esu)First Hyperpolarizability (β, esu)
Aniline-based Acetamide~4.53 - 6~3.0 x 10⁻²³~1.5 - 8.0 x 10⁻³⁰
Chalcone-based Acetamide~3.85 - 8~5.5 x 10⁻²³~1.0 - 1.5 x 10⁻²⁹
DTS(FBTTh₂)₂-based Derivative~2.12 - 10~3.5 x 10⁻²²~1.3 x 10⁻²⁶

Data compiled from DFT studies on various NLO-active organic molecules to provide a comparative context. mdpi.comnih.govresearchgate.net 'esu' stands for electrostatic units.

Role of N,2 Bis 2 Bromophenyl Acetamide As a Versatile Organic Building Block

Contribution to the Synthesis of Functionalized Organic Compounds

The reactivity of the bromine and amide groups in N,2-Bis(2-bromophenyl)acetamide makes it an excellent precursor for a variety of functionalized organic compounds. The bromine atoms are particularly susceptible to substitution and coupling reactions, which are fundamental processes in organic synthesis.

Detailed Research Findings:

Researchers have utilized the related compound, 2-bromo-N-(2-bromophenyl) acetamide (B32628), as a key intermediate in the synthesis of complex heterocyclic systems. For instance, it has been successfully reacted with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide in the presence of potassium carbonate and dimethyl formamide (B127407) to produce 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] sigmaaldrich.comontosight.aithiazin-2-yl)-N-(2-bromophenyl) acetamide. tandfonline.com This reaction highlights the utility of the bromo-acetamide moiety in N-alkylation reactions to form larger, functionalized molecules.

Furthermore, copper-catalyzed reactions offer a pathway to introduce new functional groups. A study demonstrated a simple copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using sodium azide (B81097) as the amino source. acs.org This method allows for the conversion of the bromo-substituent to an amino group, yielding ortho-functionalized aromatic amines which are themselves valuable synthetic intermediates. acs.org

The following table summarizes representative synthetic transformations involving bromo-phenylacetamide structures, illustrating their role as versatile building blocks.

PrecursorReagents & ConditionsProductApplication/Significance
2-bromo-N-(2-bromophenyl) acetamide3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, K₂CO₃, DMF, 100°C2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] sigmaaldrich.comontosight.aithiazin-2-yl)-N-(2-bromophenyl) acetamideSynthesis of complex heterocyclic compounds with potential pharmacological activity. tandfonline.com
N-(2-bromophenyl)acetamide derivativesNaN₃, Copper Catalyst, Ethanolortho-functionalized aromatic aminesProvides a route to valuable amino-functionalized intermediates for further synthesis. acs.org
2-bromo-N-(2-bromophenyl)acetamideIndole (B1671886), Palladium Catalyst, Norbornene1,4-bis(2-bromophenyl)piperazine-2,5-dioneUnintended product formation that reveals pathways to symmetrical heterocyclic scaffolds. beilstein-journals.org

Incorporation into Complex Molecular Architectures and Scaffolds

The unique structure of this compound, with its two aryl halides, makes it a candidate for intramolecular and intermolecular cyclization reactions, leading to the formation of complex molecular architectures and rigid scaffolds. These scaffolds are often the core of pharmacologically active molecules and advanced materials.

An interesting case demonstrates the potential of this type of molecule to form cyclic structures. In an attempt to synthesize an open-chain precursor for an indolo[2,3-d] sigmaaldrich.combenzazepine scaffold, the reaction of indole with 2-bromo-N-(2-bromophenyl)acetamide under palladium catalysis did not yield the expected product. Instead, it resulted in the formation of 1,4-bis(2-bromophenyl)piperazine-2,5-dione in 61% yield. beilstein-journals.org This unexpected outcome underscores the propensity of this building block to undergo self-condensation to form stable heterocyclic systems, in this case, a diketopiperazine scaffold. beilstein-journals.org Such scaffolds are prevalent in natural products and are of significant interest in drug discovery.

The ability to form such complex structures is highly valuable. For example, quinolinone-piperazine fragments have been linked to phenylacetamide derivatives to create dual inhibitors targeting acetylcholinesterase and amyloid-beta aggregation, which are implicated in Alzheimer's disease. bath.ac.uk This demonstrates how acetamide linkers can be used to connect different pharmacophores into a single, complex molecule with multi-targeting capabilities. bath.ac.uk Similarly, pyrazole-acetamide ligands have been used to construct mononuclear coordination complexes, where the acetamide group acts as a flexible linker and coordination site for metal ions, leading to self-assembled 2D and 3D architectures through hydrogen bonding. rsc.org

Potential in Material Science Applications (e.g., Polymer Precursors, Advanced Materials)

The bifunctional nature of this compound, arising from its two reactive bromophenyl groups, suggests its potential as a monomer or precursor for advanced materials and polymers. Aryl halides are common starting materials for cross-coupling reactions used in polymer synthesis.

While direct material science applications for this compound are not extensively documented, the applications of analogous compounds are instructive. For instance, the structurally similar N,2-bis(2-fluorophenyl)acetamide is noted for its utility in the development of advanced materials, including fluorinated polymers. This suggests that this compound could similarly serve as a precursor for bromine-containing polymers, which may exhibit interesting properties such as flame retardancy or specific optical characteristics.

Furthermore, related acetamide derivatives have been investigated for their potential in creating materials with nonlinear optical (NLO) properties. Researchers have synthesized aniline-based amides via palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids. researchgate.net The resulting triphenyl acetamide analogues were studied using density functional theory (DFT) to explore their potential as optoelectronic devices. researchgate.net This indicates that the core acetamide structure, when appropriately functionalized, can be a key component of advanced NLO materials. The presence of heavy bromine atoms in this compound could influence the electronic properties of such materials.

The use of related compounds as polymer precursors is also established. For example, arylamide bisnadimides, which are useful as prepolymers, can be produced by condensing a nadimide compound substituted with a halogenated aromatic group with a dinucleophile. google.com This highlights a general strategy where halogenated aromatic amides serve as key components in the synthesis of monomers for high-performance polymers.

Compound ClassPotential Material ApplicationRationale/Supporting Evidence
Fluorinated Acetamides (e.g., N,2-bis(2-fluorophenyl)acetamide)Fluorinated PolymersUtilized as a building block in the development of advanced materials.
Brominated Acetamides (e.g., N-(2,5-dibromophenyl) acetamide)Nonlinear Optical (NLO) MaterialsSuzuki coupling products show potential for optoelectronic applications based on DFT studies. researchgate.net
Halogenated Aromatic AmidesPolymer Precursors (Prepolymers)Used in condensation reactions to form monomers for high-performance polymers like polyimides. google.com

Future Directions and Emerging Research Avenues for N,2 Bis 2 Bromophenyl Acetamide

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship is driving the development of green and sustainable synthetic methodologies. For N,2-Bis(2-bromophenyl)acetamide, future research will likely focus on moving away from traditional synthesis protocols that may involve hazardous reagents and generate significant waste.

Key areas of exploration will include:

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a green solvent can dramatically reduce the environmental footprint of the synthesis. semanticscholar.orgresearchgate.net Methods like trituration and direct heating in the presence of a catalyst, such as boric acid, have shown promise for other amides and could be adapted. semanticscholar.orgresearchgate.net

Catalytic Amide Bond Formation: The use of heterogeneous catalysts, such as silica-based catalysts, offers advantages in terms of reusability and ease of separation. whiterose.ac.uk Research into optimizing these catalysts for the synthesis of this compound could lead to more efficient and sustainable processes. whiterose.ac.uk

Alternative Starting Materials: Exploring alternative, more benign starting materials and reagents is a cornerstone of green chemistry. sioc-journal.cn This could involve moving away from acyl chlorides to direct coupling of carboxylic acids and amines using green coupling agents.

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesKey Research Challenges
Solvent-Free Synthesis Reduced solvent waste, potential for higher reaction rates.Ensuring adequate mixing and heat transfer.
Aqueous Synthesis Environmentally benign solvent, reduced cost.Overcoming solubility issues of non-polar reactants.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification.Catalyst deactivation, optimizing catalyst efficiency.
Alternative Reagents Reduced toxicity and hazardous byproducts.Identifying effective and readily available green reagents.

Exploration of Novel Catalytic Approaches for Selective Functionalization

The two bromo-substituted phenyl rings in this compound offer multiple sites for further functionalization. Developing novel catalytic approaches to selectively modify these positions is a significant area for future research, opening doors to a wide array of new derivatives with tailored properties.

Future research in this area will likely focus on:

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. rsc.orgacs.orgnih.gov Research will likely target the selective C-H arylation, alkenylation, or alkylation of the bromophenyl moieties. acs.orgnih.gov The use of directing groups can control the regioselectivity of these reactions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established methods for forming carbon-carbon and carbon-nitrogen bonds. Future work could explore the sequential and selective coupling at the two bromine positions to create complex, unsymmetrical molecules.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates and forging new bonds. nih.govbeilstein-journals.org This approach could be employed for the functionalization of this compound under green and sustainable conditions. beilstein-journals.org

The table below outlines potential catalytic functionalization strategies:

Catalytic ApproachTarget FunctionalizationPotential Benefits
Palladium-Catalyzed C-H Arylation Introduction of new aryl groups.Atom economy, access to complex biaryl structures. acs.org
Rhodium-Catalyzed Alkenylation Introduction of vinyl groups.Synthesis of precursors for polymerization or further modification. nih.gov
Photoredox-Catalyzed Alkylation Introduction of alkyl chains.Mild reaction conditions, high functional group tolerance. nih.gov
Copper-Catalyzed Cross-Coupling Formation of C-N or C-O bonds.Access to a diverse range of derivatives.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the ability to monitor reactions in real-time is crucial. Future research will increasingly leverage advanced spectroscopic and analytical techniques for the in-situ monitoring of the synthesis and functionalization of this compound.

Emerging techniques in this domain include:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-visible spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.comperkinelmer.comfiveable.me

Hyphenated Techniques: The combination of separation techniques with spectroscopic detection, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allows for the detailed analysis of complex reaction mixtures. numberanalytics.com

Process Analytical Technology (PAT): The integration of in-situ monitoring tools into the reaction setup enables continuous data acquisition and process control, leading to improved yield, purity, and safety.

The following table summarizes the application of various in-situ monitoring techniques:

TechniqueInformation GainedAdvantages for this compound
FTIR Spectroscopy Changes in functional groups (e.g., C=O, N-H). perkinelmer.comNon-invasive, provides real-time kinetic data. perkinelmer.com
Raman Spectroscopy Vibrational information, suitable for aqueous solutions. mdpi.comfiveable.meComplements FTIR, less interference from water. fiveable.me
Mass Spectrometry Identification of intermediates and byproducts.High sensitivity and specificity.
NMR Spectroscopy Detailed structural information of species in solution. mdpi.comUnambiguous identification of reaction components. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Future applications in this area include:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, moving beyond human intuition. acs.orgengineering.org.cngrace.comchemrxiv.org These models learn from vast databases of chemical reactions to suggest optimal disconnections and starting materials. engineering.org.cn

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of this compound derivatives, even before they are synthesized. scholasticahq.comgu.semdpi.comresearchgate.netarxiv.org This allows for the in-silico screening of large virtual libraries to identify candidates with desired characteristics.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. numberanalytics.com

The integration of AI and ML can be visualized through the following workflow:

AI/ML ApplicationInput DataPredicted OutputImpact on Research
Retrosynthesis Target molecule structure.Potential synthetic pathways.Discovery of novel and more efficient syntheses. grace.com
Property Prediction Molecular structure (SMILES, graph). scholasticahq.comPhysicochemical and biological properties.Prioritization of synthetic targets. gu.se
Reaction Optimization Reaction parameters and outcomes.Optimal reaction conditions.Increased efficiency and reduced experimental effort.

Investigation of Self-Assembly and Supramolecular Chemistry

The presence of halogen atoms and amide functionalities in this compound makes it a promising candidate for the construction of ordered supramolecular architectures through non-covalent interactions.

Future research in this field will likely explore:

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form well-defined assemblies. acs.org The directionality and strength of halogen bonds make them a powerful tool for crystal engineering. acs.org

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of robust hydrogen-bonded networks. rsc.orgrsc.orgrsc.org

Orthogonal Self-Assembly: The combination of hydrogen and halogen bonding could lead to the formation of complex, multi-dimensional supramolecular structures. rsc.orgrsc.org By carefully designing the molecular building blocks, it may be possible to create porous organic frameworks with potential applications in gas storage or catalysis. rsc.org

Hierarchical Superstructures: The self-assembly of individual molecules into larger, ordered structures is a key area of interest. acs.org Investigating how this compound assembles on surfaces or in solution could reveal novel nanomaterials with interesting optical or electronic properties. indico.globalarxiv.org

The following table highlights the key non-covalent interactions and their potential role in the supramolecular chemistry of this compound:

InteractionParticipating GroupsPotential Supramolecular Outcome
Halogen Bonding C-Br --- Lewis BaseFormation of 1D chains or 2D sheets. acs.org
Hydrogen Bonding N-H --- O=CCreation of robust tapes or layers. rsc.orgresearchgate.net
π-π Stacking Phenyl ringsStabilization of layered structures.
Combined Interactions All of the aboveFormation of complex 3D frameworks. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing N,2-Bis(2-bromophenyl)acetamide and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Pd(dppf)Cl₂ catalyst in a THF:H₂O (5:1) solvent system with K₂CO₃ as a base enables efficient cyclization at 80°C under nitrogen . Purification involves column chromatography and solvent extraction. Similar protocols are used for structurally related compounds, such as N-(2-fluorophenylethyl)-2-(2-bromophenyl)acetamide, with yields optimized by adjusting stoichiometry and reaction time .

Q. How is X-ray crystallography applied to confirm the molecular structure of brominated acetamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, N-substituted 2-phenylacetamide analogs are crystallized and analyzed using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) . Parameters like bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) are refined to confirm stereochemistry. OLEX2 is often used for visualization and analysis of electron density maps .

Q. What safety protocols are critical when handling brominated acetamides in laboratory settings?

Methodological Answer: Brominated acetamides require strict safety measures:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Store in sealed containers away from incompatible reagents (e.g., strong oxidizers) .
  • Spill Management: Neutralize spills with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) evaluates ligand-receptor interactions. For instance, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide was docked into α-glucosidase and α-amylase active sites to predict binding affinities and inhibitory mechanisms. Key parameters include binding energy (ΔG), hydrogen-bond interactions, and hydrophobic contacts . ADMET predictions further assess pharmacokinetic properties like bioavailability and toxicity .

Q. What challenges arise in refining crystal structures of brominated acetamides using SHELX?

Methodological Answer: Challenges include:

  • Disorder in Bromine Atoms: High electron density of bromine can cause positional disorder, requiring PART and SUMP instructions in SHELXL to model split positions .
  • Twinned Crystals: SHELXL’s TWIN and BASF commands are used to handle twinning, common in brominated compounds due to heavy atoms .
  • Resolution Limits: Low-resolution data (e.g., >1.0 Å) may necessitate constraints on thermal parameters (ISOR/DFIX) to stabilize refinement .

Q. How are enzyme kinetics assays designed to evaluate inhibitory effects of brominated acetamides?

Methodological Answer:

  • Assay Design:
    • Substrate Titration: Determine Vₘₐₓ and Kₘ using varying substrate concentrations (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .
    • Inhibitor Screening: Pre-incubate enzyme with compound (0–100 µM) and measure residual activity spectrophotometrically.
    • Mechanistic Analysis: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Validation: IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism), with triplicate runs to ensure reproducibility .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of brominated acetamides?

Methodological Answer:

  • SAR Studies: Compare analogs with varying substituents (e.g., 2-bromo vs. 4-bromo phenyl groups). For example, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide showed enhanced anticoagulant activity due to nitro group electron-withdrawing effects .
  • Computational Tools: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .
  • In Vivo Testing: Derivatives with improved logP values (e.g., <3.0) are prioritized for pharmacokinetic studies in diabetic rat models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.